Dodecaneperoxoic acid tert-butyl ester

Description

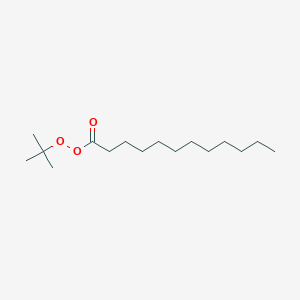

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl dodecaneperoxoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O3/c1-5-6-7-8-9-10-11-12-13-14-15(17)18-19-16(2,3)4/h5-14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZFHXRUVMKEOFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OOC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175477 | |

| Record name | Dodecaneperoxoic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2123-88-8 | |

| Record name | Dodecaneperoxoic acid tert-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002123888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecaneperoxoic acid tert-butyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of Dodecaneperoxoic acid tert-butyl ester is essential for its safe handling and effective application.

| Property | Value |

| Molecular Formula | C₁₆H₃₂O₃ |

| Molecular Weight | 272.43 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.89 g/cm³ |

| Boiling Point | Decomposes |

| Solubility | Insoluble in water, soluble in organic solvents |

| CAS Number | 1931-62-0 |

Synthesis and Manufacturing Processes

The synthesis of Dodecaneperoxoic acid tert-butyl ester is typically achieved through the reaction of dodecanoyl chloride with tert-butyl hydroperoxide. This reaction is generally carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct.

Another synthetic route involves the reaction of dodecanoic acid with tert-butyl hydroperoxide in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). Industrial production methods are optimized for high yield and purity, often employing continuous processes and stringent safety protocols due to the potentially hazardous nature of organic peroxides.

Applications of Dodecaneperoxoic Acid Tert Butyl Ester in Advanced Chemical Synthesis and Materials Science

Polymerization Initiation

The principal industrial application of dodecaneperoxoic acid tert-butyl ester is as a thermal initiator for free-radical polymerization. The controlled generation of radicals from its decomposition allows for the conversion of vinyl monomers into high-molecular-weight polymers.

Role as a Radical Initiator in Polymer Synthesis

Organic peroxides are characterized by the presence of a weak oxygen-oxygen bond. pergan.com In the case of this compound, this O-O bond undergoes homolytic cleavage when subjected to heat, generating two radical species: a dodecanoyloxyl radical and a tert-butoxyl radical. researchgate.net This process is the key initiation step in free-radical polymerization.

The generated radicals are highly reactive and readily attack the double bond of a vinyl monomer, transferring the radical site to the monomer and initiating the polymer chain. This process is repeated as the radical chain end adds successive monomer units in the propagation phase, leading to the formation of a long polymer chain. The rate of decomposition of the initiator, and thus the rate of initiation, is highly dependent on temperature. sigmaaldrich.com

Applications in Bulk, Solution, Emulsion, and Suspension Polymerization

The physical properties of an initiator dictate its suitability for different polymerization techniques. This compound, with its long aliphatic dodecane (B42187) chain and a tert-butyl group, is a non-polar, oil-soluble compound. This characteristic makes it highly soluble in common organic solvents and vinyl monomers.

Consequently, it is an effective initiator for polymerization processes where the initiator needs to be dissolved in the monomer or an organic solvent. These methods include:

Bulk Polymerization: The initiator is dissolved directly in the liquid monomer. This method is used to produce polymers with high purity.

Solution Polymerization: Both the monomer and the initiator are dissolved in a non-reactive solvent. This helps to control viscosity and dissipate the heat of polymerization.

Suspension Polymerization: The monomer-soluble initiator is dissolved in droplets of monomer, which are suspended in an aqueous medium. Polymerization occurs within these individual droplets, effectively acting as numerous mini-bulk reactors. pergan.com

Due to its insolubility in water, this compound is not suitable for traditional emulsion polymerization, which typically employs water-soluble initiators. pergan.com

Control over Polymer Architecture and Molecular Weight Distribution

In conventional free-radical polymerization, the molecular weight of the resulting polymer is inversely proportional to the concentration of the initiator. A higher concentration of this compound leads to a greater number of initiating radicals. This increases the number of polymer chains growing simultaneously, causing them to terminate at shorter lengths, thus resulting in a lower average molecular weight. researchgate.net

The reaction temperature also plays a crucial role. Higher temperatures increase the decomposition rate of the initiator, leading to a higher radical concentration and, consequently, a lower molecular weight. researchgate.net By carefully selecting the initiator concentration and maintaining a constant temperature, a steady supply of radicals can be achieved, which helps in obtaining polymers with a more predictable molecular weight and a narrower molecular weight distribution (polydispersity index, PDI) than would be possible with less stable initiators. However, for precise control over complex polymer architectures (e.g., star polymers, block copolymers), more advanced techniques like atom transfer radical polymerization (ATRP) are typically required. researchgate.net

Comparison with Other Peroxide Initiators in Polymerization Systems

The selection of a thermal initiator is guided by the desired reaction temperature, which is determined by the initiator's decomposition rate, commonly expressed as its half-life. The half-life is the time required for 50% of the initiator to decompose at a specific temperature. sigmaaldrich.com Initiators are often compared based on the temperature at which their half-life is 10 hours, 1 hour, or 1 minute.

| Initiator Name | Class | 10-hr Half-Life Temp. | 1-hr Half-Life Temp. | 1-min Half-Life Temp. |

|---|---|---|---|---|

| Benzoyl Peroxide (BPO) | Diacyl Peroxide | 73°C | 92°C | 131°C |

| tert-Butyl Peroxybenzoate (TBPB) | Perester | 104°C | 124°C | 165°C |

| Di-tert-butyl Peroxide (DTBP) | Dialkyl Peroxide | 125°C | 147°C | 191°C |

| 2,2'-Azobis(isobutyronitrile) (AIBN) | Azo Compound | 65°C | 82°C | 119°C |

Data compiled from various sources for comparative purposes in a 0.1 M benzene (B151609) solution. wikipedia.orgunited-initiators.com

This comparison shows that peresters like tert-butyl peroxybenzoate, and by extension this compound, are suitable for polymerization processes requiring higher temperatures than those using AIBN or BPO, but lower than those requiring dialkyl peroxides like DTBP. united-initiators.com

Oxidation Reactions in Organic Chemistry

Beyond polymerization, the reactive nature of the perester functional group in this compound allows it to be used as an oxidant in specific organic transformations.

Substrate Scope and Selectivity in Peroxide-Mediated Oxidations

While specific studies on this compound as an oxidant are limited, the reactivity of the perester group is well-documented through studies of its analogue, tert-butyl peroxybenzoate (TBPB). Peresters are notably used in the Kharasch-Sosnovsky reaction, which is the copper-catalyzed allylic oxidation of alkenes. wikipedia.orgresearchgate.net

In this reaction, the perester, in the presence of a copper(I) catalyst, can selectively oxidize a C-H bond at the position adjacent to a double bond (the allylic position) to introduce an ester functionality. wikipedia.org The reaction proceeds via a radical mechanism where a tert-butoxyl radical is proposed to abstract a hydrogen atom from the allylic position. researchgate.net

The substrate scope for this type of reaction is broad and includes:

Cyclic Alkenes: Simple cyclic alkenes like cyclohexene (B86901) can be oxidized to form the corresponding allylic ester. wikipedia.org

Acyclic Alkenes: The reaction also applies to acyclic olefins, where selectivity can sometimes be influenced by steric factors. researchgate.net

Complex Molecules: This method has been applied in the synthesis of natural products, demonstrating its utility for functionalizing complex hydrocarbon frameworks. researchgate.net

The selectivity of the Kharasch-Sosnovsky reaction is a key feature; it functionalizes the allylic C-H bond while leaving the carbon-carbon double bond intact, which contrasts with other olefin reactions like epoxidation or dihydroxylation. researchgate.net This allows for the direct synthesis of complex allylic esters from simple olefins and carboxylic acid precursors via C-H oxidation. nih.gov

Mechanistic Aspects of Oxidation Catalysis

The utility of this compound in oxidation catalysis is fundamentally linked to its ability to generate highly reactive radical species. The core of the catalytic mechanism involves the homolytic cleavage of the weak peroxide (O–O) bond. This decomposition can be initiated thermally but is often accelerated by the presence of transition metal catalysts, such as those containing copper, cobalt, or iron.

The general mechanism proceeds through the following key steps:

Initiation: A transition metal catalyst in a lower oxidation state (e.g., Cu(I)) reacts with the peroxy ester. This single electron transfer (SET) process cleaves the O–O bond, generating a tert-butoxy (B1229062) radical (t-BuO•) and a carboxylate species, while the metal is oxidized (e.g., to Cu(II)).

Radical Propagation: The highly reactive tert-butoxy radical can then participate in the oxidation of a substrate molecule. A common pathway is hydrogen atom abstraction (HAT), where the radical removes a hydrogen atom from the substrate (R-H), creating a substrate radical (R•) and tert-butanol (B103910).

Oxygenation and Product Formation: The substrate radical (R•) can then react in several ways to form the oxidized product. It may react with another radical, a molecular oxidant, or be further oxidized by the metal catalyst in its higher oxidation state.

In some systems, particularly those involving tert-butyl hydroperoxide (a related oxidant), the tert-butoxy radical can also react with the peroxide itself to generate a tert-butylperoxy radical (t-BuOO•). This species can also act as an oxidant, often exhibiting different selectivity compared to the tert-butoxy radical. While both homolytic (radical-based) and heterolytic (non-radical) pathways can coexist, the free-radical oxidation pathway is often dominant when using peroxy esters in the presence of redox-active metal catalysts.

Free Radical Reactions Beyond Polymerization

While widely used as initiators for polymerization, the radicals generated from this compound are also valuable for other specific organic transformations that rely on controlled radical generation.

Homolytic Aromatic Substitution (SHAr) is a reaction class where a free radical attacks an aromatic ring, replacing one of the ring's substituents, typically a hydrogen atom. Radicals generated from the decomposition of this compound can initiate such reactions.

The mechanism typically involves:

Radical Generation: Thermal or metal-catalyzed decomposition of the peroxy ester produces a primary radical, such as the tert-butoxy radical.

Attacking Radical Formation: This primary radical can then generate the species that will attack the aromatic ring. For example, it might abstract a hydrogen atom from a solvent or another reagent, creating a new radical. In some cases, the dodecanoyloxy radical (C₁₁H₂₃COO•) formed alongside the tert-butoxy radical may undergo decarboxylation to produce an undecyl radical (C₁₁H₂₃•).

Addition to the Aromatic Ring: The generated radical attacks the π-system of the aromatic ring, forming a resonance-stabilized cyclohexadienyl radical intermediate.

Rearomatization: The intermediate radical is then oxidized, typically by another radical or oxidant in the mixture, losing a proton to restore the aromaticity of the ring and yield the final substituted product.

These reactions provide a powerful, metal-free method for forming C–C bonds to aromatic rings, a key transformation in the synthesis of complex organic molecules. rsc.org

This compound serves as an effective initiator for radical addition reactions, particularly across carbon-carbon double bonds. This process allows for the formation of new carbon-carbon bonds under neutral conditions. A representative application is the radical acylation of allyl esters. nih.gov

A plausible mechanism for this transformation, using a generic aldehyde (R-CHO) and an alkene, is as follows:

Initiation: The peroxy ester undergoes thermal homolysis at an elevated temperature (e.g., 110 °C) to generate a tert-butoxy radical. nih.gov

Hydrogen Abstraction: The electrophilic tert-butoxy radical abstracts the aldehydic hydrogen from the aldehyde, which has a relatively weak C-H bond, to form a resonance-stabilized acyl radical (R-C•=O). nih.gov

Addition to Alkene: The acyl radical adds to the double bond of the alkene (e.g., an allyl ester), generating a new carbon-centered radical intermediate.

Chain Propagation: This new radical intermediate abstracts a hydrogen atom from another molecule of the aldehyde, yielding the final addition product and a new acyl radical, which continues the radical chain process. nih.gov

This strategy is compatible with a range of functional groups and demonstrates high atom economy. The table below shows examples of yields for radical acylation initiated by tert-butyl peresters. nih.gov

| Aldehyde Substrate | Alkene Substrate | Yield (%) |

|---|---|---|

| Benzaldehyde | 1-Cyanoallyl acetate | 57 |

| 4-Methylbenzaldehyde | 1-Cyanoallyl acetate | 65 |

| 4-Methoxybenzaldehyde | 1-Cyanoallyl acetate | 70 |

| 4-Chlorobenzaldehyde | 1-Cyanoallyl acetate | 52 |

Protective Group Strategies in Complex Molecule Synthesis (Relevant to the Ester Moiety)

The tert-butyl ester group, a key structural feature of the title compound, is one of the most important protecting groups for carboxylic acids in modern organic synthesis. Its widespread use is due to its unique stability and selective cleavage properties.

The primary function of a protecting group is to mask a reactive functional group to prevent it from undergoing unwanted side reactions during a synthetic sequence. The tert-butyl ester is ideal for protecting carboxylic acids due to its steric bulk, which effectively shields the carbonyl carbon from attack by a wide range of reagents.

Key Features of tert-Butyl Ester Protection:

Stability: It is highly stable under basic, nucleophilic, and reductive conditions. This allows for a broad range of chemical transformations to be performed on other parts of the molecule without affecting the protected carboxylic acid.

Selective Deprotection: The tert-butyl ester is readily cleaved under acidic conditions. The mechanism involves protonation of the ester oxygen followed by the formation of a stable tert-butyl cation and the free carboxylic acid. This cleavage can be achieved with strong acids like trifluoroacetic acid (TFA), often used neat or in a dichloromethane (B109758) (DCM) solution. Milder conditions, such as using aqueous phosphoric acid, are also effective.

In the synthesis of complex molecules with multiple functional groups, such as peptides or natural products, it is often necessary to deprotect one functional group while leaving others intact. This is achieved through an "orthogonal" protection scheme, where different protecting groups are used that can be removed by completely different and non-interfering chemical methods.

The tert-butyl ester is a cornerstone of one of the most common orthogonal strategies in solid-phase peptide synthesis (SPPS): the Fmoc/tBu strategy.

N-α-Amino Group Protection: The alpha-amino group of the amino acids is protected with the 9-fluorenylmethoxycarbonyl (Fmoc) group. The Fmoc group is labile to basic conditions, typically being removed by treatment with a solution of piperidine (B6355638) in DMF.

Side-Chain Protection: Reactive amino acid side chains (e.g., the carboxylic acids of aspartic acid and glutamic acid, or the hydroxyl of serine) are protected with acid-labile groups, most commonly the tert-butyl (tBu) group or its derivatives.

This orthogonality allows for the selective removal of the temporary Fmoc group at each step of peptide chain elongation without affecting the permanent tBu-based side-chain protection. At the end of the synthesis, all the tBu groups are removed simultaneously in a final deprotection step using a strong acid like TFA.

The following table compares the tert-butyl ester with other common carboxylic acid protecting groups, highlighting the principle of orthogonality.

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonal To |

|---|---|---|---|

| Methyl Ester | -OMe | Acid or Base (Saponification) | Hydrogenolysis |

| Benzyl Ester | -OBn | Hydrogenolysis (H₂, Pd/C) | Acid, Base |

| tert-Butyl Ester | -OtBu | Strong Acid (e.g., TFA) | Base, Hydrogenolysis |

| Allyl Ester | -OAll | Pd(0) catalysis | Acid, Base |

Impact of tert-Butyl Esters on Downstream Synthetic Steps

In the context of this compound, a peroxyester primarily utilized as a radical initiator, the influence of the tert-butyl ester group on downstream synthetic steps is fundamentally linked to its decomposition chemistry. Unlike traditional tert-butyl esters that serve as protecting groups for carboxylic acids, the tert-butyl peroxyester moiety is a functional component designed for controlled cleavage to generate reactive radical species. The primary downstream event is, therefore, the initiation of processes like polymerization or other radical-mediated transformations.

The impact of the tert-butyl group can be analyzed through three principal aspects: the generation of the tert-butoxy radical, the subsequent fate of this radical, and the introduction of decomposition byproducts into the reaction system.

Generation and Influence of the tert-Butoxy Radical

The essential function of this compound in a downstream synthetic process, such as polymerization, begins with the homolytic cleavage of the peroxide bond (O-O). This thermal or chemically induced decomposition generates two radical species: a dodecanoyloxyl radical and, critically, a tert-butoxy radical (t-BuO•).

The tert-butoxy radical is a key intermediate whose subsequent reactions profoundly direct the course of the synthesis. The fate of this radical is multifaceted and significantly influences the initiation of polymerization and the potential for side reactions. The primary pathways for the tert-butoxy radical include:

Direct Initiation: The tert-butoxy radical can directly add to a monomer (e.g., styrene, vinyl chloride, or acrylates), initiating the polymer chain growth. This process incorporates the tert-butoxy group as the end-group of the resulting polymer chain. tandfonline.comtandfonline.com

β-Scission: The tert-butoxy radical can undergo β-scission, a fragmentation reaction that yields a molecule of acetone (B3395972) and a highly reactive methyl radical (•CH3). This methyl radical can then initiate polymerization, leading to polymer chains with methyl end-groups.

Hydrogen Abstraction: The tert-butoxy radical can abstract a hydrogen atom from a solvent, monomer, or a polymer chain. tandfonline.com This results in the formation of tert-butanol and a new radical species. Hydrogen abstraction from the monomer can be a significant process, for instance in the polymerization of methyl methacrylate. tandfonline.comtandfonline.com Abstraction from an existing polymer chain can lead to branching.

The competition between these pathways is influenced by reaction conditions such as temperature, pressure, and the nature of the monomer and solvent. The structure of the tert-butyl group ensures the formation of a relatively stable tertiary radical, which then dictates the subsequent initiation steps.

Table 1: Decomposition Pathways of the tert-Butyl Peroxyester Group and Subsequent Radical Reactions

| Initial Step | Species Formed | Subsequent Reaction | Impact on Downstream Synthesis |

|---|---|---|---|

| Homolytic Cleavage | tert-Butoxy Radical (t-BuO•) | Direct Addition to Monomer | Initiates polymerization; incorporates tert-butoxy end-groups. tandfonline.com |

| β-Scission | Forms Acetone and a Methyl Radical (•CH3) . The methyl radical acts as a secondary initiator. |

Formation of Byproducts and Their Downstream Consequences

The decomposition of the tert-butyl portion of the initiator inevitably introduces several small molecules into the reaction system. The primary byproducts resulting from the reactions of the tert-butoxy radical are tert-butanol and acetone. Methane can also be formed through hydrogen abstraction by methyl radicals.

The presence of these byproducts can have several downstream effects:

Product Purity: These compounds may remain as impurities in the final polymer or product, which can be a critical issue in applications requiring high purity, such as in materials for food contact or medical devices. wikipedia.org For example, the formation of benzene from tert-butyl peroxybenzoate is a known concern that illustrates the importance of understanding initiator byproducts. wikipedia.org

Reaction Medium Modification: The generation of compounds like acetone and tert-butanol can alter the properties of the reaction solvent over the course of the synthesis, potentially affecting monomer and polymer solubility.

Chain Transfer: tert-Butanol can act as a chain transfer agent, although it is generally considered to have a low chain transfer constant.

Influence in Non-Polymerization Reactions

While primarily used for polymerization, tert-butyl peroxyesters can also be employed in other synthetic transformations where the tert-butyl ester group plays a crucial role. One notable example is the Kharasch-Sosnovsky reaction, an allylic oxidation of alkenes. wikiwand.comvander-lingen.nlchem-station.com In this copper-catalyzed reaction, the tert-butyl peroxyester acts as an oxidant. The mechanism involves the formation of a tert-butoxy radical, which abstracts an allylic hydrogen from the alkene to generate an allyl radical. vander-lingen.nl This demonstrates a distinct downstream impact where the reactivity derived from the tert-butyl peroxy moiety is harnessed for specific C-H functionalization, leading to the formation of allylic esters. chem-station.comacemap.info

The stability and reactivity of the this compound are also sensitive to the synthetic environment. Accelerated decomposition can be triggered by various substances, which is a critical consideration for any planned downstream step.

Table 2: Chemical Compatibility and Decomposition Factors

| Class of Compound | Effect on tert-Butyl Peroxyester | Downstream Synthetic Implication |

|---|---|---|

| Metal Ions (e.g., Cu, Co) | Catalyze decomposition | Enables specific reactions like Kharasch-Sosnovsky oxidation; can cause uncontrolled decomposition if not intended. wikiwand.com |

| Amines | Accelerate decomposition | Must be avoided in reaction mixtures unless controlled decomposition is desired. |

| Strong Acids & Bases | Accelerate decomposition | Incompatible with downstream steps involving strongly acidic or basic conditions. |

| Reducing Agents | Accelerate decomposition | Risk of rapid, potentially hazardous decomposition. |

Analytical and Spectroscopic Characterization in Research of Dodecaneperoxoic Acid Tert Butyl Ester

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods are fundamental tools for the unambiguous structural confirmation of Dodecaneperoxoic acid tert-butyl ester. These techniques provide detailed information about the molecule's atomic connectivity and the functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure. While specific experimental data for this compound is not extensively published, the expected chemical shifts can be predicted based on the analysis of similar tert-butyl peroxide compounds. uprm.eduresearchgate.nettaylorfrancis.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region (around 1.2-1.4 ppm), due to the shielding effect of the adjacent oxygen atom and the magnetic equivalence of these protons. The protons of the long dodecanoyl chain would exhibit a series of multiplets in the region of approximately 0.8 to 2.4 ppm. The terminal methyl group (CH₃) of the dodecanoyl chain would appear as a triplet around 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to the terminal methyl and the carbonyl group would have characteristic chemical shifts and splitting patterns. Specifically, the α-methylene group to the carbonyl is expected to be the most deshielded of the aliphatic chain protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The carbonyl carbon of the perester group is expected to have a chemical shift in the downfield region, typically around 170-175 ppm. The quaternary carbon and the methyl carbons of the tert-butyl group would also show characteristic signals. The long alkyl chain would produce a series of signals in the aliphatic region of the spectrum. Computational models, such as those using Density Functional Theory (DFT), can be employed to predict the ¹³C and ¹H NMR chemical shifts for tert-butyl peroxides with a reasonable degree of accuracy, aiding in spectral assignment. uprm.edu

NMR spectroscopy is also a powerful tool for monitoring the synthesis of this compound in real-time, allowing for the tracking of reactants and the formation of the product.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| tert-Butyl (CH₃)₃C- | ~1.3 (s, 9H) | ~26 (methyl), ~82 (quaternary) |

| -C(O)OOC- | - | ~172 |

| α-CH₂ (to C=O) | ~2.3 (t, 2H) | ~34 |

| β-CH₂ | ~1.6 (m, 2H) | ~25 |

| Bulk -(CH₂)₈- | ~1.2-1.4 (m) | ~29-30 |

| Terminal -CH₃ | ~0.9 (t, 3H) | ~14 |

| Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. |

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent band would be the carbonyl (C=O) stretching vibration of the perester group, which is expected to appear in the region of 1750-1780 cm⁻¹. This is a strong and sharp absorption. The O-O stretching vibration of the peroxide bond is typically weak and can be difficult to observe, often appearing in the 800-900 cm⁻¹ region. The C-H stretching vibrations of the alkyl chains (dodecanoyl and tert-butyl groups) would be observed as strong bands in the 2850-3000 cm⁻¹ range. Additionally, C-H bending vibrations would appear in the 1365-1465 cm⁻¹ region. The presence of the tert-butyl group can be identified by a characteristic split in the C-H bending band. illinois.edunist.govku.dk

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

| C=O (Perester) | 1750 - 1780 | Strong |

| C-H (Alkyl) Stretch | 2850 - 3000 | Strong |

| C-H (Alkyl) Bend | 1365 - 1465 | Medium |

| O-O (Peroxide) Stretch | 800 - 900 | Weak |

| C-O Stretch | 1000 - 1200 | Medium |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation patterns. For a relatively large and potentially fragile molecule like this compound, soft ionization techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) are often preferred to minimize fragmentation and observe the molecular ion. acs.orgnih.gov

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or, more commonly with soft ionization techniques, adducts such as [M+Na]⁺ or [M+K]⁺. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the molecular formula. nih.gov

Under conditions that induce fragmentation (e.g., Electron Ionization or tandem MS), characteristic fragments would be observed. The weak peroxide bond (O-O) is prone to cleavage. Common fragmentation pathways for tert-butyl peroxy esters include the loss of the tert-butoxy (B1229062) radical ((CH₃)₃CO•) or the cleavage of the bond between the carbonyl carbon and the peroxide oxygen. The advancement of mass spectrometry techniques has been crucial in the molecular characterization of organic peroxides. acs.orgnih.gov

Thermochemical Analysis

The thermochemical properties of this compound are critical for assessing its thermal stability and potential hazards. Organic peroxides are known for their thermal instability, and understanding their thermodynamic and kinetic decomposition parameters is essential for safe handling, storage, and industrial application. nih.govresearchgate.net

Calorimetric techniques are extensively used to study the thermal stability and decomposition kinetics of organic peroxides. researchgate.netresearchgate.net

Differential Scanning Calorimetry (DSC): DSC is a common technique used to measure the heat flow associated with thermal transitions as a function of temperature. A DSC analysis of this compound would reveal its decomposition profile, including the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔH_d). For instance, studies on tert-butyl peroxy-3,5,5-trimethylhexanoate, a structurally similar compound, show an initial decomposition temperature of around 103°C and a high heat of decomposition. nih.gov The heat of decomposition is a crucial parameter for assessing the thermal hazard of the substance.

Accelerating Rate Calorimetry (ARC): ARC is another important technique for studying thermal stability under adiabatic conditions, which mimic a worst-case scenario of a runaway reaction. ARC experiments can determine the self-accelerating decomposition temperature (SADT), which is a critical parameter for the safe storage and transport of organic peroxides.

The data obtained from these calorimetric methods can be used to determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor, which are essential for thermal hazard assessment and process safety management. nih.govresearchgate.net

| Parameter | Technique | Significance |

| Onset Decomposition Temperature (T_onset) | DSC | Indicates the temperature at which decomposition begins. |

| Peak Exothermic Temperature (T_peak) | DSC | Temperature of the maximum rate of heat release. |

| Heat of Decomposition (ΔH_d) | DSC | Total energy released during decomposition. |

| Self-Accelerating Decomposition Temperature (SADT) | ARC | The lowest temperature at which self-accelerating decomposition can occur in a specific package. |

| Activation Energy (Ea) | DSC, ARC | Energy barrier for the decomposition reaction. |

Chromatographic Techniques for Purity and Reaction Monitoring

The assessment of purity and the monitoring of reaction progress are critical aspects of research involving this compound. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are indispensable tools for these purposes, offering high-resolution separation of the target compound from starting materials, byproducts, and degradation products.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While organic peroxides can be thermally labile, careful method development allows for their successful analysis by GC, often coupled with a mass spectrometer (MS) for definitive identification of separated components. For this compound, GC analysis is instrumental in determining its purity and monitoring its formation during synthesis.

Methodology and Research Findings:

In a typical GC analysis for long-chain alkyl peroxy esters, a non-polar or mid-polarity capillary column is employed. A common choice would be a column with a stationary phase such as 5% phenyl-95% dimethylpolysiloxane. The thermal stability of this compound is a key consideration; therefore, a programmed temperature ramp is crucial to ensure volatilization without significant decomposition.

Research on analogous long-chain fatty acid esters and other organic peroxides suggests that an injection port temperature should be kept relatively low, and a fast oven ramp rate can minimize on-column degradation. The use of a mass spectrometric detector (GC-MS) provides not only quantitative data but also structural information, which is invaluable for identifying impurities and reaction byproducts.

A hypothetical GC method for the analysis of this compound could involve the following parameters:

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Injector Temperature | 200 °C |

| Oven Program | Initial 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Injection Volume | 1 µL (splitless) |

Under these conditions, this compound would be expected to elute at a specific retention time, well-separated from potential precursors like dodecanoyl chloride and tert-butyl hydroperoxide, as well as potential degradation products such as tert-butanol (B103910) and dodecanoic acid.

Data Table of Hypothetical GC Separation:

| Compound | Retention Time (min) | Notes |

| tert-Butanol | 3.5 | Potential degradation product |

| Dodecanoyl Chloride | 10.2 | Unreacted starting material |

| tert-Butyl Hydroperoxide | 11.5 | Unreacted starting material |

| Dodecanoic Acid | 14.8 | Potential hydrolysis product |

| This compound | 18.7 | Target Analyte |

This separation allows for the accurate quantification of the purity of this compound and can be used to monitor the disappearance of reactants and the appearance of the product over the course of a synthesis reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a complementary technique to GC and is particularly well-suited for the analysis of less volatile or thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach for purity determination and reaction monitoring.

Methodology and Research Findings:

In RP-HPLC, a nonpolar stationary phase, typically a C18-functionalized silica, is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. For a long-chain ester like this compound, a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water is generally effective.

A patent describing the HPLC analysis of various tert-butyl peroxy esters suggests that a reversed-phase C18 column provides good separation. By analogy, a similar system can be applied to this compound. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve a good separation of compounds with a wide range of polarities. Detection is typically performed using an ultraviolet (UV) detector, as the peroxy-ester functional group has a weak chromophore.

A representative HPLC method for the analysis of this compound could be as follows:

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% B to 100% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 210 nm |

| Injection Volume | 10 µL |

This method would allow for the separation of the nonpolar this compound from more polar impurities and starting materials.

Data Table of Hypothetical HPLC Separation:

| Compound | Retention Time (min) | Notes |

| Dodecanoic Acid | 4.2 | Potential hydrolysis product |

| tert-Butyl Hydroperoxide | 5.8 | Unreacted starting material |

| Dodecanoyl Chloride | 8.1 | Unreacted starting material |

| This compound | 12.5 | Target Analyte |

By integrating the peak areas in the chromatogram, the purity of the this compound can be accurately determined. Furthermore, by taking aliquots from a reaction mixture at different time points and analyzing them by HPLC, the progress of the reaction can be effectively monitored.

Theoretical and Computational Chemistry Studies

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure, stability, and reactivity of molecules. For a compound like Dodecaneperoxoic acid tert-butyl ester, these methods can provide critical data that is challenging to obtain experimentally.

QM methods, particularly Density Functional Theory (DFT) and high-level ab initio calculations, are powerful tools for predicting thermodynamic properties. The enthalpy of formation (ΔHf°) is a key parameter that indicates the stability of a molecule. For peroxy esters, this value is crucial for assessing thermal hazards.

For instance, DFT calculations can be employed to determine the optimized geometry and vibrational frequencies of the molecule. From these, the total electronic energy can be calculated. By using appropriate isodesmic or homodesmotic reactions, where the number and types of bonds are conserved, the enthalpy of formation of the target molecule can be derived with reasonable accuracy. While specific data for this compound is not published, studies on other organic peroxides demonstrate the utility of this approach.

Table 1: Illustrative Thermodynamic Data for a Model Peroxy Compound (tert-Butyl Peroxyacetate) Calculated via DFT

| Property | Calculated Value |

| Optimized Ground State Energy | [Example Value, e.g., -573.45 Hartree] |

| Zero-Point Vibrational Energy | [Example Value, e.g., 120.5 kcal/mol] |

| Enthalpy of Formation (gas phase) | [Example Value, e.g., -95.2 kcal/mol] |

Note: The data in this table is illustrative and based on typical values for similar peroxy esters. It does not represent experimentally or computationally verified data for this compound.

Understanding the decomposition mechanism of this compound is critical for its safe handling and application. QM calculations are instrumental in mapping the potential energy surface of a reaction, identifying transition states, and calculating the associated energy barriers (activation energies).

The decomposition of peroxy esters can proceed through various pathways, including homolytic cleavage of the O-O bond to form radicals. QM methods can model this process by locating the transition state structure corresponding to the bond-breaking event. The energy difference between the ground state molecule and the transition state provides the activation energy, a key determinant of the reaction rate.

For example, a typical study might involve scanning the O-O bond length and calculating the energy at each step to identify the transition state. The nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the reaction coordinate.

Table 2: Example of Calculated Activation Energies for Decomposition Pathways of a Generic Peroxy Ester

| Decomposition Pathway | Transition State Structure | Calculated Activation Energy (kcal/mol) |

| Homolytic O-O Cleavage | Elongated O-O bond | [Example Value, e.g., 35-40] |

| Concerted Decomposition | [Description of concerted TS] | [Example Value, e.g., 45-50] |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from QM calculations on related compounds.

Molecular Dynamics Simulations of Decomposition Processes

Molecular Dynamics (MD) simulations offer a way to study the time-evolution of a chemical system, providing insights into the dynamic processes of decomposition. While QM methods are excellent for static properties and reaction pathways, MD simulations can model the behavior of a large ensemble of molecules over time, capturing the influence of temperature, pressure, and the surrounding environment.

Table 3: Typical Outputs from a Reactive MD Simulation of an Organic Peroxide Decomposition

| Simulation Parameter/Result | Description |

| Simulation Temperature | The temperature at which the decomposition is simulated (e.g., 500 K). |

| Primary Decomposition Products | The initial molecules formed upon decomposition (e.g., tert-butoxy (B1229062) radical, dodecanoyloxy radical). |

| Secondary Reaction Products | Products formed from subsequent reactions of the initial radicals (e.g., CO2, alkanes). |

| Time to Decomposition | The simulated time it takes for the molecule to decompose at a given temperature. |

Note: This table describes the type of data that would be generated from an MD simulation, not specific results for this compound.

Group Additivity Methods for Property Estimation

Group additivity methods provide a simpler, empirical approach to estimating thermodynamic properties. acs.org These methods are based on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent functional groups. researchgate.net

Benson's group additivity method is a well-established technique for estimating the enthalpy of formation, entropy, and heat capacity. researchgate.net To estimate the enthalpy of formation of this compound, the molecule would be dissected into its constituent groups, and the corresponding group contribution values would be summed.

The groups for this compound would include:

C-(C)(H)3 (from the tert-butyl group)

C-(C)4 (the quaternary carbon of the tert-butyl group)

O-(C)(O) (the peroxide oxygen bonded to the tert-butyl group)

O-(O)(CO) (the peroxide oxygen bonded to the carbonyl group)

CO-(O)(C) (the carbonyl group)

C-(C)(H)2 (the methylene (B1212753) groups of the dodecyl chain)

C-(C)(H)3 (the terminal methyl group of the dodecyl chain)

The accuracy of this method depends on the availability and quality of the group contribution values, which are derived from experimental data on a large number of compounds. osti.govuniversityofgalway.ie For less common groups, such as the peroxy ester linkage, these values may be less certain. dntb.gov.ua

Table 4: Illustrative Group Additivity Calculation for Enthalpy of Formation

| Group | Number of Groups | Group Contribution (kcal/mol) | Total Contribution (kcal/mol) |

| C-(C)(H)3 | 3 | [Example Value] | [Calculated Value] |

| C-(C)4 | 1 | [Example Value] | [Calculated Value] |

| O-(C)(O) | 1 | [Example Value] | [Calculated Value] |

| O-(O)(CO) | 1 | [Example Value] | [Calculated Value] |

| CO-(O)(C) | 1 | [Example Value] | [Calculated Value] |

| C-(C)(H)2 | 10 | [Example Value] | [Calculated Value] |

| C-(C)(H)3 | 1 | [Example Value] | [Calculated Value] |

| Estimated ΔHf° | [Sum of Total Contributions] |

Note: This table is a template for a group additivity calculation. The group contribution values are not provided as they would need to be sourced from specialized thermochemical databases.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of peroxyesters often involves protocols that can be improved in terms of environmental impact and safety. Future research is poised to focus on developing greener and more sustainable synthetic methodologies for Dodecaneperoxoic acid tert-butyl ester. A significant area of exploration is the shift from traditional batch reactors to continuous flow systems. Flow chemistry offers superior heat and mass transfer, enabling better temperature control of exothermic reactions and minimizing the risk of thermal runaway, a critical concern for peroxide synthesis. researchgate.net This approach can also reduce reaction times and improve product consistency.

Another avenue for enhancing sustainability is the use of heterogeneous catalysts, which can replace homogeneous catalysts like sulfuric acid that require complex removal and neutralization steps. polymtl.ca The development of solid acid catalysts or enzyme-based biocatalysts could lead to cleaner production processes with easier product separation and catalyst recycling. nih.govresearchgate.net Research into solvent-free reaction conditions or the use of green solvents, such as ionic liquids or supercritical fluids, could further diminish the environmental footprint of the synthesis process. researchgate.net

The table below outlines potential sustainable approaches for the synthesis of this compound, comparing them with traditional methods.

| Parameter | Traditional Batch Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Reaction Setup | Batch Reactor | Continuous Flow Microreactor |

| Catalyst | Homogeneous (e.g., H₂SO₄) | Heterogeneous (e.g., solid acids, immobilized enzymes) |

| Solvent | Conventional Organic Solvents | Green Solvents (e.g., ionic liquids) or Solvent-Free |

| Safety Profile | Higher risk of thermal runaway | Enhanced safety due to better thermal control |

| Waste Generation | Significant, due to catalyst neutralization | Minimized, with catalyst recycling |

Exploration of this compound in Controlled Radical Polymerization Techniques

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers. cmu.edunsf.gov While peroxides like this compound are staples of conventional free radical polymerization, their application in CRP is an emerging area of interest. Future research could explore its use not as a primary initiator, but as part of a redox system to regenerate the active catalyst in ATRP or to initiate chains in a controlled manner in RAFT.

In the context of ATRP, peroxyesters can participate in redox reactions with the transition metal catalyst, influencing the equilibrium between active and dormant species. Investigating the interaction of this compound with common ATRP catalysts could unveil new methods for controlling polymerization rates and achieving desired polymer architectures. cmu.edu

For RAFT polymerization, which relies on a chain transfer agent to mediate the process, the choice of initiator is crucial for controlling the number of polymer chains. cmu.edu Exploring this compound as a thermal initiator for RAFT could offer advantages in specific monomer systems, particularly at moderate temperatures where its decomposition rate is optimal. The long dodecyl chain may also impart unique solubility characteristics beneficial for polymerization in certain media or for the synthesis of specific block copolymers.

Design of New Catalytic Systems for Modulating Reactivity and Selectivity

The decomposition rate of this compound, which dictates its efficiency as a radical initiator, is highly dependent on temperature. The design of novel catalytic systems to modulate its reactivity at lower temperatures or to control the selectivity of the generated radicals presents a significant research opportunity. Transition metals are known to be effective catalysts for peroxide decomposition. nih.gov Research into specific transition metal complexes, such as those involving cobalt, copper, or iron, could lead to systems where the decomposition of this compound can be precisely controlled. jxzwchem.comarkat-usa.orgresearchgate.net

For instance, metal phthalocyanine (B1677752) or porphyrin complexes could be designed to interact with the peroxide bond, facilitating its cleavage under milder conditions. google.com The ligand environment around the metal center could be tuned to influence the rate and mechanism of decomposition, potentially favoring the generation of specific radical species and minimizing side reactions. Furthermore, the use of supported metal oxide catalysts could offer the advantages of heterogeneous catalysis, allowing for easy removal and reuse. arkat-usa.org The development of such systems would expand the applicability of this peroxyester to a wider range of polymerization processes and organic syntheses.

| Catalyst Class | Potential Metal Center | Anticipated Effect on Decomposition | Potential Application |

|---|---|---|---|

| Metal Salts/Complexes | Co, Cu, Fe | Accelerated decomposition at lower temperatures | Low-temperature curing, redox initiation |

| Phthalocyanines/Porphyrins | Fe, Mn | Controlled radical generation, enhanced selectivity | Fine chemical synthesis, selective polymerization |

| Supported Metal Oxides | Co₃O₄, Fe₂O₃ | Heterogeneous catalysis, enhanced stability | Industrial scale polymerization, reusable systems |

Advanced Mechanistic Studies using Time-Resolved Spectroscopy

The fundamental process in the function of this compound is the homolytic cleavage of the weak oxygen-oxygen bond to generate radicals. wikipedia.org Understanding the dynamics of this bond scission on an ultrafast timescale is crucial for optimizing its performance as an initiator. Future mechanistic studies could employ advanced techniques like femtosecond laser flash photolysis to directly observe the decomposition process in real time. gwdg.deruhr-uni-bochum.de

Such experiments can provide invaluable data on the lifetime of the initially formed radicals and the kinetics of subsequent reactions, such as the decarboxylation of the dodecanoyloxyl radical. gwdg.de By studying the influence of solvent, temperature, and additives on these ultrafast processes, a more complete picture of the initiation mechanism can be developed. This knowledge would be instrumental in designing more efficient initiation systems and in predicting the behavior of this compound in various reaction environments, from polymerization reactors to biological systems. nih.gov

Computational Design of Peroxide Initiators with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for understanding and predicting the properties of molecules. ichem.mdresearchgate.net Applying these methods to this compound can open pathways to designing new peroxide initiators with tailored decomposition kinetics. Future research in this area would involve building computational models to accurately calculate the O-O bond dissociation energy (BDE) and the activation energy for thermal decomposition. researchgate.net

These models can then be used to predict how structural modifications to the dodecanoyl group would affect the initiator's reactivity. For example, the introduction of electron-withdrawing or electron-donating groups at various positions on the alkyl chain could be systematically studied to tune the stability of the resulting radicals and, consequently, the decomposition rate of the peroxide. nih.govnih.gov This in silico screening approach can accelerate the discovery of novel initiators with specific half-life temperatures, making them suitable for a wider range of applications without the need for extensive and time-consuming experimental synthesis and testing. acs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Dodecaneperoxoic acid tert-butyl ester, and how do protecting groups like tert-butyl esters influence reaction efficiency?

- Methodological Answer: The synthesis typically involves introducing tert-butyl esters as protecting groups to stabilize reactive intermediates. For example, tert-butyl esters are used to shield carboxylic acids during peptide nucleic acid backbone synthesis, as demonstrated in Fmoc-C2-glycine-tert-butyl ester protocols. The tert-butyl group’s steric bulk prevents undesired side reactions (e.g., lactone aminolysis) and allows selective deprotection under mild acidic conditions . Reaction efficiency can be optimized by adjusting anhydride coupling agents and monitoring reaction kinetics via TLC or HPLC.

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer: Structural elucidation relies on NMR (¹H, ¹³C) to identify functional groups (e.g., peroxoic acid, tert-butyl ester) and assess stereochemistry. Crystallographic analysis resolves spatial arrangements, while IR spectroscopy confirms peroxoic O-O stretching vibrations (~800–900 cm⁻¹). For analogs like (5R)-5-hydroxy-3-oxo-hexanoic acid tert-butyl ester, isomeric SMILES and chiral centers are validated using polarimetry or X-ray diffraction .

Q. What are the primary applications of this compound in organic synthesis and biochemical studies?

- Methodological Answer: The compound serves as a reactive intermediate in peroxidation reactions and polymer synthesis. In biochemistry, tert-butyl esters are used to study enzyme-substrate interactions (e.g., peroxidases) via kinetic assays. For example, analogs like 4-hydroxybutanoic acid tert-butyl ester are employed to probe metabolic pathways or stabilize labile intermediates during multi-step syntheses .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the synthesis of this compound?

- Methodological Answer: Competing reactions (e.g., over-oxidation or ester hydrolysis) are minimized by controlling temperature, solvent polarity, and stoichiometry. For instance, tert-butyl ester protection in mixed anhydride reactions requires anhydrous conditions and inert atmospheres. Kinetic studies using stopped-flow techniques or in-situ FTIR can identify optimal reaction windows .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of this compound?

- Methodological Answer: Discrepancies may arise from solvent effects or transition-state inaccuracies in DFT calculations. Researchers should cross-validate using experimental kinetic data (e.g., Arrhenius plots) and refine computational models by incorporating solvation parameters. Case studies on tert-butyl ester analogs highlight the importance of benchmarking against crystallographic or spectroscopic data .

Q. How should researchers design stability studies to evaluate the decomposition pathways of this compound under varying storage conditions?

- Methodological Answer: Accelerated stability testing under thermal (40–60°C) and humidity stress (75% RH) identifies decomposition products via LC-MS. For peroxoic acids, oxidative degradation pathways are monitored using radical scavengers (e.g., BHT). Data from analogs like tert-butyl (2-formylphenyl) carbonate suggest tert-butyl esters are stable at −20°C in inert solvents .

Q. What advanced statistical methods are recommended for analyzing kinetic data obtained from reactions involving this compound?

- Methodological Answer: Non-linear regression models (e.g., Michaelis-Menten for enzymatic assays) and multivariate analysis (PCA) are used to deconvolute multi-step mechanisms. For peroxoic esters, time-resolved UV-Vis spectroscopy coupled with global fitting algorithms quantifies transient intermediates. Statistical validation includes confidence intervals and residual analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.